molecular formula C58H76O14 B1250484 Marinomycin C

Marinomycin C

货号: B1250484
分子量: 997.2 g/mol
InChI 键: GXBIDOSKEKEFEF-LBJGFFSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Marinomycin C, also known as this compound, is a useful research compound. Its molecular formula is C58H76O14 and its molecular weight is 997.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Activity

One of the most notable applications of Marinomycin C is its antibacterial properties:

  • Efficacy Against Resistant Strains : this compound has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), both classified as high-priority pathogens by the World Health Organization. Studies indicate that this compound has a minimum inhibitory concentration (MIC) of approximately 0.13 µM against these strains .
  • Mechanism of Action : Unlike many conventional antibiotics that disrupt cell membranes, marinomycins appear to operate through a novel mechanism that does not involve membrane disruption, suggesting potential for reduced side effects and resistance development .

Anticancer Properties

This compound also exhibits significant anticancer activity:

  • Selectivity Against Melanoma : Research has shown that this compound is particularly effective against melanoma cell lines, with an LC50 (lethal concentration for 50% of cells) as low as 5.0 nM for specific lines such as SK-MEL-5. This selectivity highlights its potential as a targeted cancer therapy .
  • Broad Anticancer Activity : In addition to melanoma, marinomycins have been tested against various cancer cell lines in the National Cancer Institute's 60-cell line panel, demonstrating a range of cytotoxic effects .

Challenges and Solutions

Despite its promising applications, this compound faces challenges regarding stability and bioavailability:

  • Photostability Issues : this compound shows significant degradation when exposed to light, which limits its practical use in clinical settings. For example, it has a half-life of only 95 seconds in sunlight .
  • Innovative Solutions : Recent studies have explored packaging marinomycins in pollen or spore exines to enhance photostability, providing a potential avenue for improving the compound's stability during storage and administration .

Case Studies and Research Findings

Several studies have focused on the biosynthesis and heterologous expression of marinomycin compounds:

  • Biosynthetic Gene Cluster Analysis : Research has identified the biosynthetic gene cluster responsible for marinomycin production in Marinispora CNQ-140. This cluster is challenging to express heterologously due to its size and GC content but offers opportunities for genetic manipulation to enhance production .
  • Extraction Techniques : Innovative extraction methods using selective resins have been developed to isolate marinomycins from culture broths effectively. For instance, studies demonstrated that different resins could selectively extract marinomycin A with varying efficiencies, which is crucial for optimizing production processes .

Summary Table of Key Findings

ApplicationEfficacyMIC/LC50Notes
AntibacterialMRSA, VREF0.13 µMHigh-priority pathogens
AnticancerMelanoma5.0 nMSelective against specific cancer lines
StabilityPhotodegradationt1/2 = 95 sSignificant challenge; requires solutions
BiosynthesisHeterologous expression-Gene cluster identified; genetic manipulation possible
ExtractionSelective resin extraction-Different resins show variable efficiencies

化学反应分析

Photoisomerization from Marinomycin A

Marinomycin C is derived from marinomycin A through light-induced isomerization , a critical reaction enabling interconversion between structural analogs. Key findings include:

ParameterDetails
Reaction ConditionsRoom light exposure (no UV catalyst required)
Isomerization PathwayMarinomycin A → Marinomycin B → this compound
SelectivityPositional isomerism of conjugated tetraene system
StabilityThis compound is less thermodynamically stable than marinomycin A

This reaction highlights the compound’s sensitivity to environmental factors, necessitating storage in dark conditions to preserve structural integrity.

Synthetic Strategies for this compound

The total synthesis of this compound involves convergent coupling approaches , with marinomycin A serving as the precursor. Key steps include:

Building Blocks

  • Ketophosphonate (5) : Provides the western lactone moiety .

  • Aldehyde (6) : Enables stereoselective aldol additions .

  • Dienyl Bromide Carboxylic Acid (7) : Forms the eastern polyene segment .

Coupling Methods

MethodYield (this compound)Key ChallengesCitation
Suzuki Coupling≤2% (direct) → 15% (stepwise)Premature cyclization to monomers
Stille Coupling<1%Low efficiency due to steric hindrance
Heck CouplingTrace amountsCompeting decomposition pathways

The stepwise Suzuki coupling proved optimal, involving:

  • Boronic Acid Dienyl Bromide (4) Preparation : From 5 , 6 , and 7 .

  • Dimerization/Cyclization : Under Pd catalysis, forming the macrodiolide core .

  • Global Desilylation : TBAF-mediated deprotection to yield marinomycin A, followed by light-induced isomerization to C .

Key Structural Reactivity

  • Conjugated Tetraene System : Facilitates [π2 + π2] cycloaddition under UV light, though not directly reported for this compound .

  • Lactone Rings : Susceptible to base-catalyzed hydrolysis, but stability enhanced by intramolecular hydrogen bonding .

Functional Implications

The isomerization and coupling reactions directly influence this compound’s bioactivity:

  • Antimicrobial Activity : Enhanced by the conjugated tetraene’s interaction with bacterial membranes .

  • Cytotoxicity : Dependent on the spatial arrangement of hydroxyl groups, modulated during isomerization .

属性

分子式

C58H76O14

分子量

997.2 g/mol

IUPAC 名称

(4S,6S,8E,10S,12S,14E,16E,18E,20Z,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione

InChI

InChI=1S/C58H76O14/c1-39-19-11-7-5-9-13-21-43-23-15-29-53(67)55(43)57(69)72-52(34-42(4)60)38-48(64)28-18-26-46(62)36-50(66)32-40(2)20-12-8-6-10-14-22-44-24-16-30-54(68)56(44)58(70)71-51(33-41(3)59)37-47(63)27-17-25-45(61)35-49(65)31-39/h5-26,29-30,41-42,45-52,59-68H,27-28,31-38H2,1-4H3/b9-5+,10-6+,11-7+,12-8+,21-13-,22-14+,25-17+,26-18+,39-19+,40-20+/t41-,42-,45-,46-,47+,48+,49+,50+,51+,52+/m1/s1

InChI 键

GXBIDOSKEKEFEF-LBJGFFSDSA-N

手性 SMILES

C/C/1=C\C=C\C=C\C=C\C2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C/C(=C/C=C/C=C/C=C\C3=C(C(=CC=C3)O)C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C1)O)O)O)C[C@@H](C)O)/C)O)O)O)C[C@@H](C)O

规范 SMILES

CC1=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC(CC(CC=CC(CC(CC(=CC=CC=CC=CC3=C(C(=CC=C3)O)C(=O)OC(CC(CC=CC(CC(C1)O)O)O)CC(C)O)C)O)O)O)CC(C)O

同义词

marinomycin C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。